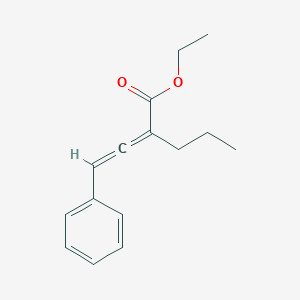
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester is an organic compound with the molecular formula C15H18O2. It is an ester derivative of pentanoic acid and is characterized by the presence of a phenylethenylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(phenylethenylidene)-, ethyl ester typically involves the esterification of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Pentanoic acid+EthanolH2SO4Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Pentanoic acid and ethanol.
Reduction: Pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-(phenylethenylidene)-, ethyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing pentanoic acid and ethanol. The released pentanoic acid can then participate in metabolic pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, ethyl ester: Similar in structure but lacks the phenylethenylidene group.
Pentanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of the phenylethenylidene group.
Pentanoic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the phenylethenylidene group.
Uniqueness
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester is unique due to the presence of the phenylethenylidene group, which imparts distinct chemical and physical properties. This group can influence the reactivity and interactions of the compound, making it suitable for specific applications in research and industry.
Properties
CAS No. |
894855-52-8 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
InChI |
InChI=1S/C15H18O2/c1-3-8-14(15(16)17-4-2)12-11-13-9-6-5-7-10-13/h5-7,9-11H,3-4,8H2,1-2H3 |
InChI Key |
NMXAZHCZQMVYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C=CC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















